6-Aminohexanal

Description

Properties

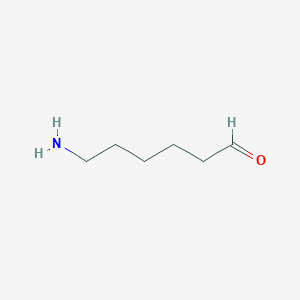

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

6-aminohexanal |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6-8/h6H,1-5,7H2 |

InChI Key |

CCYXEHOXJOKCCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=O)CCN |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

Antifibrinolytic Agent

6-Aminohexanoic acid is primarily recognized for its clinical application as an antifibrinolytic agent. It inhibits fibrinolysis by blocking the lysine-binding sites on plasminogen, thus preventing the conversion of plasminogen to plasmin. This property is particularly useful in surgical settings to reduce blood loss and improve hemostasis .

Peptide Synthesis

The compound serves as a building block in the synthesis of modified peptides. Its unique structure allows it to act as a hydrophobic spacer or linker in peptide chains, enhancing stability and biological activity. For instance, incorporating 6-aminohexanoic acid into glucagon-like peptide-1 (GLP-1) analogs has been shown to prevent degradation by dipeptidyl peptidase IV, resulting in longer-acting therapeutic agents for type 2 diabetes .

Drug Delivery Systems

In drug delivery systems, 6-aminohexanoic acid is utilized to modify the properties of dendrimers like poly(amidoamine) dendrimers (PAMAM). By linking arginine residues through 6-aminohexanoic acid, researchers have enhanced the hydrophobicity and flexibility of these carriers, improving their efficacy in gene and drug delivery while reducing cytotoxicity .

Chemical Synthesis

Nylon Production

A significant industrial application of 6-aminohexanoic acid is in the production of nylon-6. The compound is synthesized from ε-caprolactam through hydrolysis processes. Recent advancements have improved biosynthetic methods using engineered strains of Pseudomonas taiwanensis that convert cyclohexane directly to 6-aminohexanoic acid, offering a more sustainable pathway for nylon production .

Enzyme Engineering

Research has demonstrated that engineered enzymes can enhance the biosynthesis of key nylon monomers from 6-aminohexanoic acid. For instance, mutants of carboxylic acid reductases have shown increased specificity and activity towards this compound, leading to higher yields in the synthesis of hexamethylenediamine (HMD), another important nylon precursor .

Material Science

Polymer Modification

In material science, 6-aminohexanoic acid is used to modify polymers for enhanced performance characteristics. Its incorporation into polyamide structures can improve mechanical properties and thermal stability. Additionally, it serves as a functional group in various polymerization reactions, allowing for the development of advanced materials with tailored properties .

Case Studies

Comparison with Similar Compounds

6-Aminohexanoic Acid

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH).

- Key Applications :

- Distinct Features: The carboxylic acid group enhances polarity, improving solubility in aqueous environments compared to 6-Aminohexanal.

6-Amino-1-hexanol

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.19 g/mol

- Functional Groups: Amino (-NH₂) and hydroxyl (-OH).

- Key Applications :

- Distinct Features : The hydroxyl group facilitates hydrogen bonding, making it suitable for surface modification applications.

N-(6-Aminohexyl)acetamide

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- Functional Groups: Amino (-NH₂) and acetamide (-NHCOCH₃).

- Key Applications :

- Distinct Features: The acetamide group reduces reactivity compared to this compound, enhancing stability in biological systems.

6-Acrylamidohexanoic Acid

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Functional Groups : Acrylamide (-CH₂CHCONH₂) and carboxylic acid (-COOH).

- Key Applications :

- Distinct Features: The acrylamide group introduces polymerization capability, absent in this compound.

Comparative Data Table

Research Findings and Trends

- Safety: While this compound requires careful handling due to its aldehyde, 6-Acrylamidohexanoic acid poses higher toxicity risks due to its acrylamide moiety .

Q & A

Basic: What are the optimal experimental methods for synthesizing 6-aminohexanal in aqueous versus organic solvent systems?

Methodological Answer:

Synthesis protocols should compare reaction kinetics and yields in polar aprotic solvents (e.g., DMF, THF) versus aqueous buffers. Monitor pH and temperature rigorously, as this compound’s aldehyde group is prone to oxidation or polymerization. Use reducing agents like NaBH4 to stabilize intermediates. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR can confirm aldehyde group integrity . For reproducibility, document solvent purity, catalyst loading (e.g., enzyme or chemical catalysts), and inert atmosphere conditions .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Identify aldehyde protons (~9-10 ppm) and amine groups (~1.5-2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 116.1 (C6H13NO) and fragmentation patterns.

- HPLC-PDA : Use reversed-phase C18 columns with UV detection at 210–220 nm to detect impurities.

- Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Advanced: What strategies mitigate this compound’s instability during long-term storage or in vivo experiments?

Methodological Answer:

- Lyophilization : Stabilize as a lyophilized powder under argon at -80°C to prevent aldehyde oxidation .

- Derivatization : Convert to Schiff bases (e.g., with primary amines) for enhanced stability during biological assays .

- Buffered Solutions : Use pH 7.4 phosphate buffers with 1–5% DMSO to suppress polymerization in aqueous environments .

Advanced: How can enzymatic pathways be engineered to biosynthesize this compound from lysine or hexanoate precursors?

Methodological Answer:

- Aminotransferase Engineering : Screen enzymes (e.g., ω-transaminases) that catalyze amine transfer to 6-oxohexanoic acid. Optimize co-factor (PLP) concentrations and amine donors (e.g., alanine) .

- Metabolic Flux Analysis : Use <sup>13</sup>C-labeled lysine to track carbon flow in microbial systems (e.g., E. coli) and identify rate-limiting steps .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound?

Methodological Answer:

- Experimental Validation : Re-measure logP via shake-flask method (octanol/water) and pKa via potentiometric titration, ensuring ionic strength (0.15 M KCl) and temperature (25°C) standardization .

- Computational Cross-Check : Compare experimental data with DFT-based predictions (e.g., COSMO-RS) to identify outliers .

Advanced: What computational modeling approaches predict this compound’s reactivity in nucleophilic or catalytic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic sites on the aldehyde and amine groups .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess conformational stability .

Advanced: How can researchers design a systematic literature review to identify gaps in this compound’s applications?

Methodological Answer:

- Keyword Mining : Use databases (SciFinder, Reaxys) with terms like “this compound AND (synthesis OR metabolism)”. Filter for peer-reviewed articles (2010–2025).

- Bibliometric Analysis : Map co-citation networks to identify understudied areas (e.g., metabolic engineering, photostability) .

Advanced: What experimental controls are critical when analyzing contradictory spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Internal Standards : Add TMS (NMR) or KBr pellets (IR) for signal calibration.

- Batch Replication : Synthesize three independent batches to distinguish artifacts from inherent variability .

- Cross-Lab Validation : Share samples with collaborating labs to confirm reproducibility .

Advanced: How can metabolic pathways involving this compound be optimized for high-titer production in microbial hosts?

Methodological Answer:

- Promoter Engineering : Use inducible promoters (e.g., T7, PBAD) to regulate gene expression of aminotransferases .

- Cofactor Recycling : Co-express NADH oxidase to balance PLP/NAD<sup>+</sup> levels during amine transfer .

Advanced: What enzyme engineering strategies improve the substrate specificity of aminotransferases for this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.